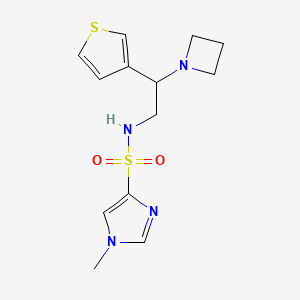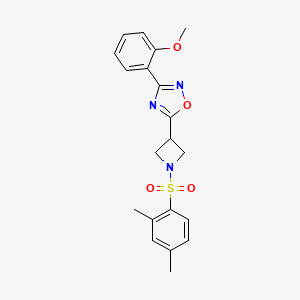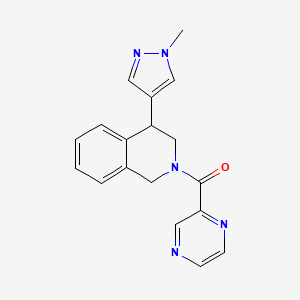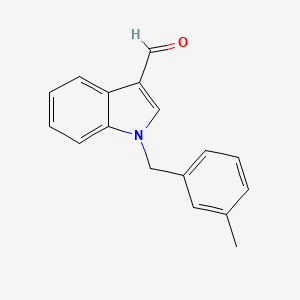![molecular formula C23H24N4O3S B2441009 2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide CAS No. 866846-51-7](/img/no-structure.png)
2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study detailed the synthesis of novel heterocyclic compounds derived from similar foundational structures, showcasing their potential as anti-inflammatory and analgesic agents. These compounds displayed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another study synthesized compounds with a structure closely related to the query compound, evaluating them as antitumor agents due to their inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These dual inhibitors showed promise as antitumor agents, highlighting the versatility of the pyrimidinyl scaffold in drug design (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Research on the crystal structures of similar compounds revealed insights into their molecular conformations, which could inform further modifications to enhance biological activity or reduce toxicity (Subasri et al., 2016).
Biological Activities and Applications
Investigations into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, based on similar core structures, demonstrated potent anticancer activities across several human cancer cell lines. These findings suggest a potential route for the development of new anticancer therapies (Hafez & El-Gazzar, 2017).
Studies on novel thiazolo[3,2‐a]pyrimidines synthesized from related compounds revealed anti-inflammatory properties. The structural and functional diversity of these compounds indicates their potential in designing new drugs for inflammatory disorders (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
Research into pyrimidine-5-carbonitrile derivatives based on similar chemical structures demonstrated anticonvulsant and neurotoxicity effects, contributing to the development of novel treatments for seizure disorders (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol, which is synthesized from 2-amino-4,5,6,7,8,9-hexahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid ethyl ester. The second intermediate is 3-methoxyphenylacetic acid, which is synthesized from 3-methoxybenzaldehyde. These two intermediates are then coupled to form the final product using standard peptide coupling chemistry.", "Starting Materials": [ "2-amino-4,5,6,7,8,9-hexahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid ethyl ester", "3-methoxybenzaldehyde", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethyl acetate", "methanol", "acetic anhydride", "pyridine", "chloroform", "sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Synthesis of 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol:", "- Dissolve 2-amino-4,5,6,7,8,9-hexahydro-1H-pyrido[4,3-b]indole-3-carboxylic acid ethyl ester in DMF.", "- Add TEA and stir for 10 minutes.", "- Add HCl and stir for 10 minutes.", "- Add NaOH and stir for 10 minutes.", "- Add ethyl acetate and stir for 10 minutes.", "- Wash the organic layer with water and dry over Na2SO4.", "- Evaporate the solvent and purify the product by column chromatography.", "Synthesis of 3-methoxyphenylacetic acid:", "- Dissolve 3-methoxybenzaldehyde in methanol.", "- Add NaOH and stir for 10 minutes.", "- Add HCl and stir for 10 minutes.", "- Add NaHCO3 and stir for 10 minutes.", "- Extract the product with chloroform and dry over Na2SO4.", "- Evaporate the solvent and purify the product by column chromatography.", "Coupling of the two intermediates:", "- Dissolve 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol and 3-methoxyphenylacetic acid in DMF.", "- Add DCC and NHS and stir for 10 minutes.", "- Add TEA and stir for 10 minutes.", "- Purify the product by column chromatography." ] } | |
Número CAS |
866846-51-7 |
Fórmula molecular |
C23H24N4O3S |
Peso molecular |
436.53 |
Nombre IUPAC |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O3S/c1-30-18-9-5-8-17(12-18)24-21(28)15-31-23-25-20-10-11-27(14-19(20)22(29)26-23)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,24,28)(H,25,26,29) |
Clave InChI |
JHNSKTONHLFMHD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]proline](/img/structure/B2440932.png)




![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2440940.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2440942.png)
![((3AR,6aS)-tetrahydrocyclopenta[c]pyrrole-3a,6a(1H,4H)-diyl)dimethanol hydrochloride](/img/structure/B2440943.png)


